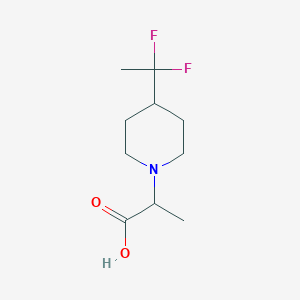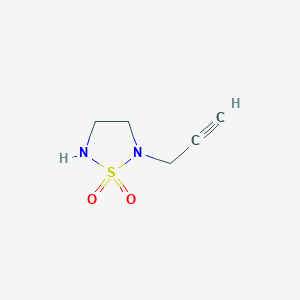
2-(4-Ethylphenyl)-2-fluorobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-2-fluorobutan-1-amine (EFBA) is an organofluorine compound that has been studied for its potential applications in scientific research. EFBA is a derivative of the amine group and is composed of an ethylphenyl group and a fluorine atom. EFBA can be synthesized through a variety of methods, including the use of Grignard reagents, lithium aluminum hydride and other methods. EFBA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in various scientific research fields.
科学的研究の応用
Organic Synthesis and Fluorine Chemistry
Compounds containing fluorine atoms, such as 2-(4-Ethylphenyl)-2-fluorobutan-1-amine, are of significant interest in organic synthesis due to their unique reactivity and the influence of fluorine on bioactivity. A practical synthesis method for fluorinated biphenyls, which are key intermediates in producing various pharmaceuticals and agrochemicals, highlights the importance of fluorine in enhancing the properties of organic molecules (Qiu et al., 2009). Similarly, the use of fluorinated sulfonates in catalytic reactions demonstrates how fluorine can affect the efficiency and selectivity of synthetic processes (Hoegermeier & Reissig, 2009).
Fluorescence and Imaging Applications
Fluorinated compounds, due to their unique electronic properties, find applications in fluorescence and imaging. The development of new fluorophores with nitrogen-containing organic compounds shows the potential of such molecules in biomedical imaging, offering excellent biocompatibility and unique properties (Wang Shao-fei, 2011). The review of toxicity for commonly used organic fluorophores in molecular imaging further underscores the importance of understanding the safety profiles of these compounds (Alford et al., 2009).
Environmental Applications
The presence of fluorine, particularly in perfluoroalkyl and polyfluoroalkyl substances (PFAS), raises concerns about environmental persistence and toxicity. The review on microbial degradation of PFAS highlights the challenges and current understanding of how these substances are broken down in the environment, pointing towards the importance of research into biodegradable alternatives (Liu & Mejia Avendaño, 2013).
Potential Applications in CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and amine groups. Research into amine-functionalized MOFs could provide insights into how similar functionalities in organic compounds like 2-(4-Ethylphenyl)-2-fluorobutan-1-amine might be exploited for environmental applications (Lin, Kong, & Chen, 2016).
特性
IUPAC Name |
2-(4-ethylphenyl)-2-fluorobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-10-5-7-11(8-6-10)12(13,4-2)9-14/h5-8H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVHXLMCAODGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-fluorobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)



![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)




![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)


![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)